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Compound of Interest

Compound Name: Latamoxef sodium

Cat. No.: B1677418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro and clinical performance of

latamoxef sodium and cefotaxime against anaerobic bacteria, supported by experimental data

and standardized protocols.

In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of latamoxef and cefotaxime against a range of anaerobic bacteria has

been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory

Concentration (MIC) values, providing a quantitative measure of each antibiotic's potency.

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90%

of the tested isolates, respectively.
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Organism Antibiotic
No. of
Strains

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

Bacteroides

fragilis

Latamoxef

(Moxalactam)
197 ≤4 ≤4 [1]

Cefotaxime 197 32 ≤128 [1]

B.

thetaiotaomic

ron

Latamoxef

(Moxalactam)
197 32 ≤128 [1]

Cefotaxime 197 64 ≤256 [1]

B. vulgatus
Latamoxef

(Moxalactam)
- - - -

Cefotaxime - - - -

B. distasonis
Latamoxef

(Moxalactam)
- - - -

Cefotaxime - - - -

B. ovatus
Latamoxef

(Moxalactam)
- - - -

Cefotaxime - - - -

Note: Data for some species within the B. fragilis group were not always reported separately in

the reviewed literature.

Table 2: Comparative In Vitro Activity against other
Anaerobic Bacteria

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3214438/
https://pubmed.ncbi.nlm.nih.gov/3214438/
https://pubmed.ncbi.nlm.nih.gov/3214438/
https://pubmed.ncbi.nlm.nih.gov/3214438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Antibiotic
No. of
Strains

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

Clostridium

difficile

Latamoxef

(Moxalactam)
21 16 32 [1]

Cefotaxime 21 64 128 [1]

Clostridium

perfringens

Latamoxef

(Moxalactam)
- - - -

Cefotaxime - - - -

Fusobacteriu

m spp.

Latamoxef

(Moxalactam)
- - - -

Cefotaxime - - - -

Anaerobic

cocci

Latamoxef

(Moxalactam)
14 ≤0.5 ≤1 [1]

Cefotaxime 14 ≤0.5 ≤1 [1]

Propionibacte

rium acnes

Latamoxef

(Moxalactam)
33 ≤0.125 ≤0.125 [1]

Cefotaxime 33 ≤0.125 ≤0.125 [1]

Note: Specific MIC values for some species were not consistently available across comparative

studies.

Clinical Efficacy
Direct comparative clinical trials focusing exclusively on anaerobic infections for latamoxef

versus cefotaxime are limited. However, data from studies on mixed infections, such as intra-

abdominal and gynecological infections where anaerobes are significant pathogens, provide

valuable insights.

In a study on intra-abdominal infections, latamoxef showed a satisfactory clinical response in

91% of patients, which was comparable to other cephalosporins like cefotetan.[2] For
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gynecological and obstetric infections, latamoxef demonstrated high efficacy, with clinical cure

rates of 94.6% for intrauterine infections and 95.0% for adnexitis.[3]

Cefotaxime, often in combination with metronidazole to enhance its anaerobic coverage, has

been extensively studied in severe intra-abdominal infections.[4] In gynecological and obstetric

infections, cefotaxime has shown high cure rates, with one study reporting a 93% clinical cure

rate in various pelvic infections.[5][6] Another comparative study in post-cesarean section

endomyometritis showed a 97% cure rate for cefotaxime.[5]

A randomized, double-blind study comparing ceftizoxime, cefotaxime, and latamoxef in the

treatment of bacterial pneumonia in high-risk patients found similar clinical cure rates of 85%

for cefotaxime and 89% for latamoxef.[7] While not exclusively anaerobic infections, these

often have an anaerobic component.

Experimental Protocols
The in vitro susceptibility data presented are primarily derived from standardized methods

recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (Reference Method)
The agar dilution method is the reference standard for antimicrobial susceptibility testing of

anaerobic bacteria.

Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked

sheep blood is prepared.

Antibiotic Plate Preparation: Serial twofold dilutions of latamoxef and cefotaxime are

prepared and incorporated into the molten agar before pouring into petri dishes. A control

plate with no antibiotic is also prepared.

Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a

turbidity equivalent to a 0.5 McFarland standard. This is typically achieved by suspending

colonies from a 24-48 hour culture in a suitable broth.

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions

using a multipoint replicator.
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Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic

chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that

completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method
This method is a common alternative for susceptibility testing.

Preparation of Microdilution Trays: 96-well microtiter plates are filled with serial twofold

dilutions of the antibiotics in a suitable anaerobic broth medium, such as supplemented

Brucella broth.

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the

agar dilution method.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for

48 hours.

Reading Results: The MIC is the lowest antibiotic concentration that shows no visible

turbidity.
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Summary
Both latamoxef and cefotaxime exhibit activity against anaerobic bacteria, but with notable

differences. In vitro data suggests that latamoxef is generally more potent against the
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Bacteroides fragilis group, a common cause of anaerobic infections.[1] For other anaerobes,

such as Clostridium difficile, latamoxef also tends to have lower MIC values compared to

cefotaxime.[1] The activity against anaerobic cocci and Propionibacterium acnes appears to be

comparable.[1]

The choice between these two agents in a clinical setting would likely depend on the suspected

or confirmed pathogen and local susceptibility patterns. For serious mixed infections where B.

fragilis is a concern, latamoxef may offer an advantage. However, cefotaxime, particularly in

combination with an agent with specific anti-anaerobic activity like metronidazole, remains a

widely used and effective option. Further head-to-head clinical trials specifically targeting

anaerobic infections are needed to definitively establish the comparative clinical efficacy of

these two antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of Latamoxef Sodium and
Cefotaxime Against Anaerobic Bacteria]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677418#latamoxef-sodium-versus-cefotaxime-for-
anaerobic-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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